trans-2,3-Epoxysuccinate

Description

Historical Perspectives and Foundational Discoveries Pertaining to trans-2,3-Epoxysuccinate

The study of epoxysuccinates is linked to the broader history of tartaric acid, a compound whose chirality was first recognized by Jean-Baptiste Biot in 1832. mdpi.com Early research into the metabolism of tartaric acid led to the discovery of enzymes that could interact with related epoxides. A significant milestone was the work of Allen and Jakoby in 1969, which described a "tartrate epoxidase" and laid the groundwork for understanding the enzymatic handling of such compounds. wikipedia.org The natural product E-64, a potent and selective inhibitor of cysteine proteases, was isolated from Aspergillus japonicus in 1978 and was identified as containing a trans-2,3-epoxysuccinic acid moiety. researchgate.net This discovery spurred further investigation into the biological activities and synthetic potential of this compound derivatives. researchgate.netebi.ac.uk

In the realm of biotechnology, the 1970s saw the discovery of bacteria with cis-epoxysuccinate hydrolase (CESH) activity, marking the first application of an epoxide hydrolase for the synthesis of L(+)-tartaric acid. mdpi.com While this initial work focused on the cis-isomer, it paved the way for broader investigations into the enzymatic transformations of epoxysuccinates. mdpi.com More recently, a biosynthetic pathway for E-64 has been uncovered in fungi, revealing that the pathway begins with the epoxidation of fumaric acid to form (2S,3S)-trans-epoxysuccinic acid, catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase. researchgate.net The production of (-)-trans-2,3-epoxysuccinic acid through fermentation by various filamentous fungi has also been explored, highlighting its potential as a "chiral synthon" for optically specific compounds. google.com

Significance of this compound as a Chiral Scaffold in Organic and Biological Chemistry

The rigid, stereochemically defined structure of this compound makes it an invaluable chiral scaffold in both organic and biological chemistry. Its two carboxylic acid groups and reactive epoxide ring provide multiple points for chemical modification, allowing for the construction of complex and stereochemically rich molecules.

In organic synthesis, enantiomerically pure esters of trans-2,3-epoxysuccinic acid are key chiral intermediates. benthamdirect.com For instance, diethyl (2S,3S)-(+)-2,3-epoxysuccinate and its (2R,3R)-(-) enantiomer can be synthesized from the corresponding diethyl tartrate esters. benthamdirect.com These chiral building blocks are instrumental in the total synthesis of natural products. benthamdirect.comresearchgate.net The epoxysuccinate framework is particularly noted for its role in creating C2-symmetric epoxides, which are important in asymmetric synthesis. benthamdirect.com The ability to use this compound as a starting material for optically active compounds, such as β-hydroxy-L-aspartic acid which has antibacterial properties, further underscores its synthetic utility. google.com

In biological chemistry, the this compound scaffold is a cornerstone for the design of enzyme inhibitors. The natural product E-64 and its synthetic analogues, which feature this scaffold, are potent irreversible inhibitors of cysteine proteases like papain, cathepsins, and calpains. researchgate.netebi.ac.uknih.gov The epoxide ring acts as a "warhead," reacting with the catalytic cysteine residue of the enzyme to form a stable thioether bond, thus inactivating the enzyme. ebi.ac.uknih.gov The stereochemistry of the epoxysuccinate is crucial for inhibitory activity and selectivity. nih.gov For example, compounds containing the R,R stereochemistry have been found to be generally more potent inhibitors of certain cathepsins than their S,S counterparts. nih.gov The this compound moiety is also a key component in the development of activity-based probes used to study protease function in biological systems. researchgate.net

Furthermore, the enzymatic hydrolysis of epoxysuccinates is a significant area of research. While much of the focus has been on the hydrolysis of the cis-isomer to produce enantiomerically pure tartaric acids, the interaction of trans-epoxysuccinate with enzymes is also studied. mdpi.comsemanticscholar.org For example, the enzyme fumarase can catalyze the hydration of L-trans-2,3-epoxysuccinate to meso-tartrate. academie-sciences.frresearchgate.net

Stereochemical Considerations and Isomerism within Epoxysuccinate Systems

The epoxysuccinate system, with its two stereocenters on the epoxide ring, can exist as two diastereomers: cis and trans. The trans isomer itself is chiral and exists as a pair of enantiomers, (2R,3R) and (2S,3S). In contrast, the cis isomer is a meso compound, meaning it is achiral due to an internal plane of symmetry. mdpi.com

This stereoisomerism is fundamental to the chemical and biological properties of epoxysuccinates. The trans configuration distinguishes it from its cis counterpart, influencing its reactivity in both enzymatic and chemical reactions. vulcanchem.com For example, the enzyme trans-epoxysuccinate hydrolase specifically acts on this compound to produce meso-tartrate, and it can act on both optical isomers of the substrate. wikipedia.orgqmul.ac.uk Conversely, cis-epoxysuccinate hydrolases (CESHs) specifically hydrolyze cis-epoxysuccinate to produce either L(+)- or D(-)-tartaric acid with high enantiomeric purity. mdpi.com

The stereochemistry of the epoxide ring is also a critical determinant of the biological activity of its derivatives. In the context of cysteine protease inhibitors, the stereochemistry of the epoxysuccinate moiety has been shown to influence both the potency and selectivity of the inhibitor. nih.gov For instance, inhibitors containing the (S,S) epoxide stereochemistry are known to bind preferentially to the P1-P3 pocket of CA clan proteases. nih.gov The ability to synthesize specific enantiomers of this compound esters, such as diethyl (2S,3S)-(+)-2,3-epoxysuccinate and diethyl (2R,3R)-(-)-2,3-epoxysuccinate, is therefore crucial for developing selective and effective enzyme inhibitors. benthamdirect.com

The control of stereochemistry during the synthesis of epoxysuccinates is a key challenge. Methods have been developed to achieve stereoselective conversion of tartrates to their corresponding epoxysuccinates. benthamdirect.com Additionally, enzymatic resolutions, such as the transesterification of diethyl trans-epoxysuccinate catalyzed by lipase, have been successfully employed to separate the enantiomers. rsc.org

Interactive Data Tables

Properties of trans-2,3-Epoxysuccinic Acid and its Diethyl Ester

| Property | trans-2,3-Epoxysuccinic Acid | (2R,3R)-Diethyl 2,3-epoxysuccinate |

| Molecular Formula | C4H4O5 nih.gov | C8H12O5 sigmaaldrich.com |

| Molecular Weight | 132.07 g/mol nih.govsigmaaldrich.com | 188.18 g/mol sigmaaldrich.com |

| CAS Number | 141-36-6 sigmaaldrich.com | 74243-85-9 sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com | Not specified |

| Boiling Point | Not specified | 234-235 °C sigmaaldrich.com |

| Melting Point | 210-216 °C sigmaaldrich.com | Not specified |

| Density | Not specified | 1.144 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.4380 sigmaaldrich.com |

| Optical Activity | Not specified | [α]20/D −110°, c = 2% in diethyl ether sigmaaldrich.com |

Enzymatic Hydrolysis of Epoxysuccinate Isomers

| Enzyme | Substrate | Product |

| trans-Epoxysuccinate Hydrolase | This compound wikipedia.orgqmul.ac.uk | meso-Tartrate wikipedia.orgqmul.ac.uk |

| cis-Epoxysuccinate Hydrolase (CESH) | cis-Epoxysuccinate mdpi.com | L(+)- or D(-)-Tartaric Acid mdpi.com |

| Fumarase | L-trans-2,3-Epoxysuccinate academie-sciences.frresearchgate.net | meso-Tartrate researchgate.net |

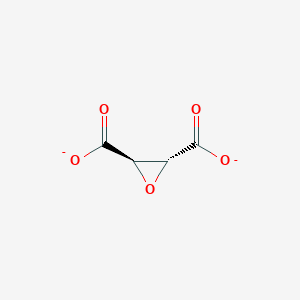

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2O5-2 |

|---|---|

Molecular Weight |

130.06 g/mol |

IUPAC Name |

(2R,3R)-oxirane-2,3-dicarboxylate |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/t1-,2-/m1/s1 |

InChI Key |

DCEMCPAKSGRHCN-JCYAYHJZSA-L |

SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Trans 2,3 Epoxysuccinate

Chemoenzymatic and Stereoselective Synthetic Pathways for trans-2,3-Epoxysuccinate

The development of synthetic routes to enantiomerically pure this compound is pivotal for its application in the synthesis of specialized chemical compounds. Both chemoenzymatic and purely chemical stereoselective methods have been established to achieve this.

Enzyme-Catalyzed Epoxidation Reactions in this compound Synthesis

Enzymes offer a powerful and green alternative for the stereoselective epoxidation of fumaric acid to produce this compound. researchgate.net A notable biosynthetic pathway for E-64, a cysteine protease inhibitor, commences with the epoxidation of fumaric acid to (2S,3S)-trans-epoxysuccinic acid. researchgate.netnih.gov This reaction is catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase. researchgate.netnih.govbiorxiv.orgresearchgate.net

Subsequent enzymatic steps involve the condensation of the resulting epoxysuccinate with an L-amino acid, a reaction facilitated by an ATP-grasp enzyme, followed by another condensation with an amine catalyzed by an amide bond synthetase. researchgate.netnih.gov This enzymatic cascade demonstrates high stereoselectivity towards the (2S,3S)-epoxysuccinic acid warhead and has been utilized for the scalable, biocatalytic synthesis of a library of cysteine protease inhibitors. researchgate.netnih.gov

Another enzyme, chloroperoxidase, which contains a ferriprotoporphyrin IX prosthetic group, has also been noted in the context of epoxidation reactions, though its specific application in the direct synthesis of this compound from fumaric acid is part of a broader class of enzymes capable of such transformations. researchgate.netresearchgate.net Furthermore, fumarase from swine heart muscle can catalyze the stereospecific hydration of the L-isomer of this compound to yield mesotartrate. researchgate.netacademie-sciences.frnih.gov

The following table summarizes key enzymes involved in the synthesis and transformation of this compound:

| Enzyme | Role | Substrate | Product |

| Fe(II)/α-ketoglutarate-dependent oxygenase | Epoxidation | Fumaric acid | (2S,3S)-trans-epoxysuccinic acid |

| ATP-grasp enzyme | Amide bond formation | (2S,3S)-trans-epoxysuccinic acid, L-amino acid | trans-epoxysuccinyl amino acid |

| Amide bond synthetase | Amide bond formation | trans-epoxysuccinyl amino acid, amine | E-64 and related compounds |

| Fumarase | Hydration | L-trans-2,3-epoxysuccinate | mesotartrate |

Asymmetric Organocatalytic Approaches to this compound Formation

While enzymatic methods are prominent, asymmetric organocatalysis represents a powerful chemical strategy for the enantioselective synthesis of epoxides. Although specific examples for the direct organocatalytic epoxidation of fumaric acid to this compound are not extensively detailed in the provided context, the principles of organocatalytic epoxidation are well-established for α,β-unsaturated carbonyl compounds. These reactions often employ chiral ketones or amines as catalysts in the presence of an oxidant to deliver the epoxide with high enantioselectivity. This approach offers a complementary strategy to biocatalysis for accessing enantiopure epoxides.

Metal-Catalyzed Processes in the Preparation of this compound

Metal-catalyzed epoxidation provides another significant avenue for the synthesis of this compound. A common method involves the use of sodium tungstate (B81510) as a catalyst in the presence of hydrogen peroxide. google.com In this process, maleic anhydride (B1165640) is first hydrolyzed to maleic acid, which is then epoxidized. google.com The reaction pH is typically maintained between 5 and 7 using a base like sodium hydroxide (B78521) or sodium carbonate. google.com

A patented method describes dissolving maleic anhydride in water, followed by the addition of sodium carbonate. google.com Hydrogen peroxide is then added continuously while maintaining the temperature and a pH of 6-6.5, resulting in the formation of sodium epoxysuccinate with high purity. google.com

Functionalization and Ring-Opening Chemistry of the this compound Core

The strained epoxide ring of this compound is susceptible to attack by various nucleophiles, making it a versatile intermediate for the synthesis of a wide range of functionalized molecules.

Nucleophilic Ring-Opening Reactions of this compound

The epoxide ring of this compound readily undergoes nucleophilic attack, leading to the formation of vicinal di-substituted succinates. This reactivity is central to its role as a precursor for various compounds. For instance, the synthesis of the natural product E-64 and its analogues relies on the nucleophilic ring-opening of the this compound core by the catalytic cysteine residue of target proteases. researchgate.netresearchgate.net

The stereochemistry of the ring-opening reaction is typically trans-diaxial, resulting in the formation of products with defined stereocenters. This predictable stereochemical outcome is highly valuable in asymmetric synthesis. The hydrolysis of this compound, for example, can be catalyzed by epoxide hydrolases to produce tartaric acid. researchgate.netacs.org Specifically, tartrate epoxidase catalyzes the conversion of both optical isomers of this compound to meso-tartrate. researchgate.net

Strategies for the Chemical Derivatization of this compound Analogues

The derivatization of this compound and its analogues allows for the generation of diverse chemical libraries for various applications. For instance, new chemical routes have been developed for the preparation of diethyl trans- and cis-2,3-epoxysuccinate in high yields, using diethyl 2-tosyl tartrate as a key intermediate. grafiati.com

Enzymatic kinetic resolution of these diesters has been explored. While hydrolysis proved challenging due to decomposition in aqueous media, the transesterification of diethyl this compound with 1-heptanol (B7768884) catalyzed by lipases was successful. grafiati.com This process yielded diheptyl (2S,3S)- and diethyl (2R,3R)-epoxysuccinates with high enantiomeric excess (≥ 97%). grafiati.com These enantiomerically pure epoxides are valuable for synthesizing stereospecifically labeled compounds, such as deuterated L-malic acid. grafiati.com

The following table outlines some derivatization strategies for this compound:

| Starting Material | Reagents/Catalyst | Product |

| Diethyl this compound | Lipase, 1-heptanol | Diheptyl (2S,3S)-epoxysuccinate and Diethyl (2R,3R)-epoxysuccinate |

| Diethyl 2-tosyl-tartrate | α-chymotrypsin (hydrolysis) | Enantiomerically pure epoxide (ee ≥ 97%) |

Utility of this compound as a Chiral Building Block in Complex Molecule Synthesis

The C2-symmetric and stereochemically defined structure of this compound and its derivatives makes it a valuable chiral building block, or "chiral synthon," in the enantioselective synthesis of complex and biologically active molecules. google.comresearchgate.net Its rigid epoxide ring allows for highly stereospecific nucleophilic attack, leading to the creation of multiple new stereocenters with predictable configurations. This property is extensively leveraged in the synthesis of natural products, pharmaceuticals, and enzyme inhibitors. google.combenthamdirect.com

Enantiomerically pure esters of trans-epoxysuccinic acid, such as diethyl (2S,3S)-(+)-2,3-epoxysuccinate and diethyl (2R,3R)-(-)-2,3-epoxysuccinate, are frequently derived from the corresponding enantiomers of diethyl tartrate. researchgate.netbenthamdirect.com These chiral epoxides serve as key intermediates for producing a range of complex structures. benthamdirect.com For instance, the optically active (-)trans-2,3-epoxysuccinic acid is a well-established starting material for the synthesis of optically specific single β-lactam antibiotics. google.com

A significant application involves the synthesis of β-hydroxy-α-amino acids, which are crucial components of biologically active peptides and precursors to β-lactam antibiotics. orgsyn.org A practical, large-scale synthesis route transforms diethyl L-tartrate into diethyl (2R,3R)-2,3-epoxysuccinate. orgsyn.org This chiral epoxide is then subjected to nucleophilic cleavage by an azide (B81097) ion, followed by reduction and protection, to yield diethyl erythro-3-hydroxy-N-(tert-butoxycarbonyl)-L-aspartate, an important precursor, in high optical purity. orgsyn.org The epoxide ring-opening occurs stereospecifically, allowing for precise control of the final product's stereochemistry. orgsyn.org

Furthermore, trans-2,3-epoxysuccinic acid itself is the core "warhead" in the natural product E-64, a potent and selective irreversible inhibitor of cysteine proteases like papain and cathepsins. researchgate.netbiorxiv.org The biosynthetic pathway of E-64 involves the condensation of (2S,3S)-trans-epoxysuccinic acid with L-leucine and agmatine. biorxiv.org Inspired by this natural blueprint, synthetic chemists utilize trans-epoxysuccinate derivatives to create libraries of cysteine protease inhibitors for drug discovery and chemical biology research. researchgate.netresearchgate.net

The versatility of this compound as a chiral building block is summarized in the following tables, which detail its application in the synthesis of various complex molecules and the key transformations involved.

Table 1: Application of this compound Enantiomers in Complex Molecule Synthesis

| Target Molecule/Class | Chiral Building Block Used | Key Intermediate | Reference(s) |

| Optically Specific β-Lactam Antibiotics | (-)-trans-2,3-Epoxysuccinic acid | β-Hydroxy-L-aspartic acid | google.com |

| Diethyl erythro-3-hydroxy-L-aspartate derivative | Diethyl (2R,3R)-(-)-2,3-epoxysuccinate | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | orgsyn.org |

| E-64 (Cysteine Protease Inhibitor) | (2S,3S)-trans-Epoxysuccinic acid | N/A (Natural Product Biosynthesis) | researchgate.netbiorxiv.org |

| D-(-)-Tartaric Acid | trans-Epoxysuccinate | N/A (Enzymatic Hydrolysis) | vulcanchem.com |

| C-2 Symmetric Chiral Intermediates | Diethyl (2S,3S)-(+)- and (2R,3R)-(-)-2,3-epoxysuccinate | N/A (Used directly in total synthesis) | benthamdirect.com |

Table 2: Key Nucleophilic Ring-Opening Reactions of this compound Derivatives

| Epoxide Derivative | Nucleophile | Resulting Functional Groups | Product Class/Intermediate | Reference(s) |

| (-)-trans-2,3-Epoxysuccinic acid | Ammonia (aqueous solution) | Amine, Hydroxyl | β-Hydroxy-L-aspartic acid | google.com |

| Diethyl (2R,3R)-2,3-epoxysuccinate | Azide (N₃⁻) | Azide, Hydroxyl | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | orgsyn.org |

| trans-Epoxysuccinate | Water (via hydrolase enzyme) | Dihydroxyl | D-(-)-Tartaric acid | vulcanchem.com |

Biochemical Pathways and Enzymology of Trans 2,3 Epoxysuccinate

Enzymatic Biosynthesis of trans-2,3-Epoxysuccinate

The enzymatic synthesis of this compound is a critical step in the metabolic pathways of certain microorganisms. This process is primarily carried out by a class of enzymes known as epoxysuccinate synthases, which catalyze the epoxidation of fumarate (B1241708).

Identification and Characterization of Epoxysuccinate Synthases

Epoxysuccinate synthases are enzymes that facilitate the formation of an epoxide ring across the double bond of fumarate, converting it to this compound. Research into bacterial trans-acyltransferase polyketide synthases (trans-AT PKSs) has revealed enzymes that perform online epoxidation during the elongation of the polyketide chain. nih.gov For instance, the multidomain protein SdlR has been identified to catalyze the synthesis of a 16,17-epoxide. nih.gov This protein complex contains a flavoprotein monooxygenase domain, which is responsible for the epoxidation reaction. nih.gov Such enzymes represent a broader class of synthases capable of forming epoxide structures from alkene precursors. While not exclusively producing this compound, their characterization provides insight into the enzymatic machinery capable of such transformations.

Substrate Specificity and Kinetic Parameters of Biosynthetic Enzymes

The substrate specificity of enzymes is a defining characteristic of their function. In the context of epoxysuccinate biosynthesis, the synthases must recognize fumarate as a substrate. The study of various synthases, such as those from polyketide synthesis pathways, shows that acyltransferase (AT) domains have specific preferences for their substrates. rsc.org For example, particular amino acid motifs in the active site of AT domains determine the selection of extender units like malonyl-CoA or methylmalonyl-CoA. rsc.org This principle of substrate selection is applicable to epoxysuccinate synthases, which would possess an active site complementary to fumarate. The kinetic parameters, including the Michaelis constant (Km) and catalytic rate (kcat), quantify the efficiency of these biosynthetic enzymes, though specific values for epoxysuccinate synthases are not extensively detailed in the provided context.

Enzymatic Hydration and Degradation of this compound

The primary route for the metabolism of this compound is through enzymatic hydration, a reaction catalyzed by epoxide hydrolases. This process is crucial for the detoxification and further processing of the epoxide compound.

Mechanism of Action of trans-Epoxysuccinate Hydrolase (EC 3.3.2.4)

trans-Epoxysuccinate hydrolase (EC 3.3.2.4) is the specific enzyme responsible for the hydrolysis of this compound. wikipedia.org It catalyzes the addition of a water molecule to the epoxide ring, resulting in the formation of meso-tartrate. wikipedia.orggenome.jp The systematic name for this enzyme is this compound hydrolase, and it is also known as trans-epoxysuccinate hydratase. wikipedia.orggenome.jp

Studies on the hydrolase from Pseudomonas koreensis have elucidated key aspects of its catalytic mechanism. researchgate.net The enzyme is a member of the MhpC superfamily and possesses a typical α/β hydrolase fold. researchgate.net The catalytic action proceeds via a two-step mechanism involving an Asp-His-Asp catalytic triad. researchgate.net Site-directed mutagenesis has identified several amino acid residues as critical for its catalytic activity, including H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272. researchgate.net An ¹⁸O-labeling study confirmed the two-step catalytic mechanism. researchgate.net

Kinetic analysis of the enzyme from P. koreensis has provided the following parameters:

| Kinetic Parameter | Value |

| Km | 3.50 mM |

| kcat | 99.75 s⁻¹ |

| Optimal pH | 9.0 |

| Optimal Temperature | 45 °C |

| Data sourced from a study on trans-epoxysuccinate hydrolase from Pseudomonas koreensis. researchgate.net |

Role of Epoxide Hydrolases in this compound Metabolism

Epoxide hydrolases (EHs) are a ubiquitous family of enzymes that play a central role in the metabolism of various epoxide-containing compounds, including this compound. nih.govnih.gov Their primary function is to convert reactive epoxides into more stable and less toxic diols by adding a water molecule. nih.govresearchgate.net This action is a key part of cellular detoxification pathways, as epoxides can be mutagenic and carcinogenic due to their reactivity with DNA and proteins. nih.govnih.gov

In the metabolism of this compound, the specific enzyme trans-epoxysuccinate hydrolase facilitates its conversion to meso-tartrate. wikipedia.org This transformation is a critical step in the glyoxylate (B1226380) and dicarboxylate metabolism pathway. wikipedia.org By regulating the levels of lipid epoxides and other epoxide-containing molecules, EHs have profound effects on various physiological processes. nih.gov While initially viewed as purely detoxification enzymes, it is now understood that EHs are also involved in regulating signaling molecules and catabolism. nih.govnih.gov

Stereospecificity of Enzymatic Transformations Involving this compound

Enzymatic reactions are often characterized by a high degree of stereospecificity, and the transformations involving this compound are no exception. trans-Epoxysuccinate hydrolase (EC 3.3.2.4) acts on both optical isomers of this compound to produce a single stereoisomer, meso-tartrate. genome.jpsciencecodons.comexpasy.org This conversion of a racemic or enantiomerically mixed substrate into a single, achiral meso product is a hallmark of the enzyme's specific stereochemical control. The enzyme from Pseudomonas koreensis exhibits an exceptional enantiomeric excess (EE) value exceeding 99.9% in its production of meso-tartaric acid. researchgate.net This high degree of stereospecificity is critical for the biological function of the metabolic pathway and underscores the precise molecular recognition capabilities of the enzyme's active site.

Intermediacy and Role of this compound in Microbial Metabolic Pathways

This compound, also known as trans-L-epoxysuccinic acid, serves as a key metabolic intermediate in various microbial pathways. nih.gov This dicarboxylic acid epoxide is notably produced by certain fungi and is subsequently catabolized by various bacteria. nih.gov Its role is primarily defined by its production and accumulation in fungal cultures and its subsequent transformation by bacterial enzymes.

Fungal Production and Accumulation of this compound

Several species of filamentous fungi have been identified as producers of (-)-trans-2,3-epoxysuccinic acid. google.com The accumulation of this compound is a feature of the metabolism of fungi such as Aspergillus fumigatus and Paecilomyces varioti. nih.gov Research has shown that the production and accumulation of this compound are significantly influenced by the culture conditions. For instance, in cultures of Paecilomyces varioti, the maximum accumulation of the compound was achieved in a medium containing specific concentrations of copper (Cu²⁺) and iron (Fe³⁺) ions, at 1.0 mM and 2.0 mM, respectively. nih.gov

A patented method for producing (-)-trans-2,3-epoxysuccinic acid highlights the importance of pH control during fermentation. google.com By maintaining the culture medium's pH between 5.0 and 7.5, significant accumulation of the acid, reaching concentrations of 60-75 mg/ml, can be achieved over a cultivation period of 4 to 6 days. google.com This process avoids the use of calcium carbonate as a neutralizer, which results in lower yields. google.com

The following table lists various filamentous fungi that are capable of producing (-)-trans-2,3-epoxysuccinic acid. google.com

Fungi Producing (-)-trans-2,3-Epoxysuccinic Acid

| Fungal Species | IFO Number |

|---|---|

| Aspergillus clavatus | 4362 |

| Aspergillus fumigatus | 7079 |

| Neosartorya fischeri | 8790 |

| Paecilomyces elegans | 6987 |

| Paecilomyces farinosus | 8581 |

| Talaromyces wortamannii | 7574 |

Catabolic Routes Involving this compound Intermediates

The primary known catabolic route for this compound in microbes is its conversion to meso-tartaric acid. nih.govnih.gov This bioconversion is catalyzed by the enzyme trans-epoxysuccinate hydrolase. nih.gov Bacteria, including species from the genus Flavobacterium, are capable of performing this transformation. nih.gov

Detailed enzymatic studies have been conducted on trans-epoxysuccinate hydrolase from Pseudomonas koreensis. nih.gov This enzyme belongs to the MhpC superfamily and features a typical α/β hydrolase fold. nih.gov The catalytic mechanism is proposed to be a two-step process involving an Asp-His-Asp catalytic triad. nih.gov Site-directed mutagenesis experiments have identified several amino acid residues as critical for its catalytic activity, including H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272. nih.gov

The enzyme from Pseudomonas koreensis exhibits high efficiency and stereoselectivity, with an enantiomeric excess (EE) value exceeding 99.9%. nih.gov Its optimal functioning occurs at a temperature of 45 °C and a pH of 9.0. nih.gov The enzyme's activity is strongly inhibited by the presence of certain metal ions, specifically Zn²⁺ and Mn²⁺, as well as by the detergent SDS. nih.gov

The kinetic properties of this trans-epoxysuccinate hydrolase have also been characterized, as detailed in the table below. nih.gov

Kinetic and Optimal Condition Parameters for Pseudomonas koreensis trans-Epoxysuccinate Hydrolase

| Parameter | Value |

|---|---|

| Michaelis Constant (Kₘ) | 3.50 mM |

| Catalytic Rate Constant (kcat) | 99.75 s⁻¹ |

| Optimal pH | 9.0 |

Molecular Mechanisms and Biological Interactions of Trans 2,3 Epoxysuccinate

trans-2,3-Epoxysuccinate as an Enzyme Inhibitor

The this compound moiety is a key structural feature in a class of potent enzyme inhibitors. Its strained epoxide ring serves as an electrophilic "warhead" that can react with nucleophilic residues in the active sites of target enzymes. This reactivity is central to its function, particularly in derivatives like the well-studied natural product E-64, which is L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane. wikipedia.orgebi.ac.uk The biological activity of this compound is primarily defined by its ability to inhibit specific enzyme classes, most notably cysteine proteases. wikipedia.orgbiorxiv.org

Irreversible Covalent Inhibition Mechanisms

The predominant mechanism by which this compound-containing compounds inhibit their target enzymes is through irreversible covalent modification. ebi.ac.ukbiorxiv.org This process is characteristic of its interaction with cysteine proteases. The inhibition mechanism involves the nucleophilic attack by the thiol group (-SH) of the active site cysteine residue on one of the carbon atoms of the epoxide ring. wikipedia.org This attack leads to the opening of the strained three-membered ring and the formation of a stable thioether bond between the inhibitor and the enzyme. ebi.ac.uk

This S-alkylation of the catalytic cysteine permanently blocks the enzyme's active site, rendering it incapable of performing its normal catalytic function. ebi.ac.uk Crystal structure analyses of complexes between E-64 and the cysteine protease papain have confirmed this covalent linkage and have shown that the inhibitor occupies the substrate-binding subsites (S subsites) of the enzyme. wikipedia.orgebi.ac.uk This targeted, irreversible binding makes this compound derivatives highly effective and specific inhibitors for this class of enzymes. ebi.ac.ukbiorxiv.org

In contrast, studies on isocitrate lyase from Mycobacterium tuberculosis (Mtb) have highlighted a significant stereochemical preference. The cis-isomer, cis-2,3-epoxysuccinic acid (cis-EpS), was identified as a potent, selective, and irreversible covalent inactivator of Mtb isocitrate lyase 1 (ICL1). acs.orgnih.govresearchgate.net Mass spectrometry and crystallographic data revealed that cis-EpS modifies a key cysteine residue (Cys191) in the active site through S-malylation. acs.orgnih.gov Conversely, the trans-isomer did not show significant inhibition of Mtb growth under conditions where isocitrate lyase function is essential, indicating it is a much less effective inhibitor for this particular enzyme. acs.orgnih.govresearchgate.net

Reversible Binding and Kinetic Characterization of Inhibition

While best known for irreversible inhibition, derivatives of this compound have also been shown to engage in reversible binding with certain enzymes, particularly those outside their primary target class. A notable example is the interaction of E-64 with the serine protease β-trypsin. researchgate.net Contrary to its irreversible action on cysteine proteases, E-64 inhibits β-trypsin through a reversible, competitive mechanism. researchgate.net

Kinetic analysis of this interaction revealed a dissociation constant (Ki) of 3 x 10⁻⁵ M (30 µM). researchgate.net This level of inhibition is comparable to that of well-regarded reversible inhibitors of trypsin, such as benzamidine. researchgate.net This reversible inhibition is attributed to the guanidino group of E-64, which mimics the side chain of arginine, a preferred substrate for trypsin, allowing it to bind in the enzyme's specificity pocket without forming a covalent bond. ebi.ac.ukresearchgate.net Some reversible inhibition has also been noted for other arginine-specific peptidases like clostripain and gingipain R. ebi.ac.uk

Identification and Characterization of Target Enzymes (e.g., Cysteine Proteases, Isocitrate Lyases)

The primary targets of inhibitors containing the this compound scaffold are cysteine proteases, particularly those belonging to the C1 family in clan CA. wikipedia.orgebi.ac.uk These derivatives have been instrumental in the study and characterization of this important enzyme class. biorxiv.org

Cysteine Proteases: Derivatives such as E-64 and related synthetic compounds are broad-spectrum inhibitors of many, but not all, cysteine proteases. wikipedia.orgnih.gov They effectively inhibit enzymes crucial in various physiological and pathological processes, including:

Cathepsins: Cathepsin B, Cathepsin L, and Cathepsin H are all significantly inhibited. wikipedia.orgtandfonline.com These enzymes are involved in processes like bone resorption, and their inhibition by epoxysuccinate derivatives is a subject of research for diseases like osteoporosis. nih.govgoogle.com

Calpains: These are intracellular calcium-dependent cysteine proteases that are also targets. wikipedia.orgebi.ac.uk

Papain: The archetypal cysteine protease from papaya, it is rapidly inactivated by E-64. wikipedia.orgebi.ac.uk

Staphopain: A cysteine protease from Staphylococcus aureus. ebi.ac.uk

The efficacy of inhibition can vary widely among different cysteine proteases, as shown by the different inactivation rates for E-64. ebi.ac.uk

Isocitrate Lyases: Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, within their host. tamu.eduwgtn.ac.nz As such, ICL is an attractive drug target. wgtn.ac.nz However, research has shown a strong preference for the cis-isomer of epoxysuccinate in inhibiting this enzyme. Cis-2,3-epoxysuccinate is a potent mechanism-based inactivator of M. tuberculosis ICL1, forming a covalent bond with Cys191. tamu.eduacs.orgresearchgate.net In direct contrast, the trans-isomer is largely ineffective against this enzyme. acs.orgnih.gov

Table 1: Target Enzymes for this compound Derivatives (e.g., E-64)

| Target Enzyme | Enzyme Class | Type of Inhibition | Kinetic Parameter/Note |

|---|---|---|---|

| Cathepsin B | Cysteine Protease | Irreversible, Covalent | Half-time for inhibition at 10 µM E-64 is 0.8 seconds. ebi.ac.uk |

| Cathepsin L | Cysteine Protease | Irreversible, Covalent | Half-time for inhibition at 10 µM E-64 is 0.7 seconds. ebi.ac.uk |

| Cathepsin H | Cysteine Protease | Irreversible, Covalent | Half-time for inhibition at 10 µM E-64 is 17 seconds. ebi.ac.uk |

| Calpain | Cysteine Protease | Irreversible, Covalent | Half-time for inhibition at 10 µM E-64 is 9.2 seconds. ebi.ac.uk |

| Papain | Cysteine Protease | Irreversible, Covalent | Half-time for inhibition at 10 µM E-64 is 0.1 seconds. ebi.ac.uk |

| β-Trypsin | Serine Protease | Reversible, Competitive | Ki = 30 µM. researchgate.net |

| Isocitrate Lyase (Mtb) | Lyase | Ineffective Inhibitor | The cis-isomer is a potent irreversible inhibitor, but the trans-isomer is not. acs.orgnih.gov |

Cellular and Molecular Responses Triggered by this compound

The interaction of this compound with cellular components extends beyond direct enzyme active sites, influencing regulatory networks and protein function.

Influence on Cellular Signaling Pathways

This compound can act as a molecular signal, particularly in bacterial systems that sense environmental epoxides. In Pseudomonas aeruginosa, the expression of the virulence factor Cif (CFTR inhibitory factor), itself an epoxide hydrolase, is controlled by a transcriptional repressor named CifR. asm.org This repressor binds to the promoter region and prevents the expression of the cif gene. asm.org

The CifR repressor is responsive to the presence of epoxides, which act as inducers. When an epoxide binds to CifR, the repressor is released from the DNA, allowing for the transcription and production of the Cif protein. asm.org Studies have shown that this compound is one of the epoxides capable of inducing Cif expression, demonstrating its ability to modulate a specific bacterial gene regulatory circuit. asm.orgasm.org The downstream effect of the Cif protein is a reduction in the apical membrane presence of the CFTR transporter in epithelial cells, a process that involves the stabilization of an inhibitory complex leading to increased CFTR polyubiquitination and subsequent degradation. asm.org

Effects on Protein Function and Modification

The primary effect of this compound on protein function stems from its ability to covalently modify key amino acid residues.

Covalent Adduct Formation: As detailed previously, the most significant modification is the S-alkylation of cysteine residues in the active site of cysteine proteases. ebi.ac.uk This forms a stable thioether linkage, which results in the irreversible inactivation of the enzyme. ebi.ac.uk This modification directly ablates the protein's catalytic function.

Inhibition of Proteolytic Processing: By inhibiting proteases like cathepsins, this compound derivatives can disrupt cellular processes that rely on protein degradation and turnover. For example, the inhibition of cathepsin L, which plays a role in bone resorption, is a key functional outcome. nih.govgoogle.com

Modulation of Regulatory Proteins: As seen with the CifR repressor, non-covalent binding of this compound can induce conformational changes in regulatory proteins. This allosteric modulation alters the protein's ability to bind to DNA, thereby affecting gene expression and the function of the protein as a genetic switch. asm.orgasm.org

Structural Elucidation of this compound-Protein Complexes

The precise characterization of how this compound and its derivatives interact with their biological targets at an atomic level is fundamental to understanding their mechanism of action. This has been achieved through a combination of high-resolution biophysical techniques and computational methods. These approaches have provided detailed insights into the covalent adducts formed, the specific amino acid residues involved in binding, and the conformational changes that occur within the enzyme active site upon inhibition.

X-ray Crystallography of Enzyme-trans-2,3-Epoxysuccinate Adducts

X-ray crystallography is a powerful technique that provides a static, high-resolution three-dimensional picture of the enzyme-inhibitor complex, revealing the precise nature of the covalent bond formed between the epoxysuccinate warhead and the target enzyme. biologiachile.cl This method has been instrumental in visualizing the interactions of epoxysuccinate-based inhibitors with various enzymes, particularly cysteine proteases.

A prominent example is the inhibitor E-64, which contains an L-trans-epoxysuccinyl moiety. mdpi.combiorxiv.org The crystal structure of the Plasmodium falciparum cysteine protease falcipain-2 in a covalent complex with E-64 (PDB ID: 3BPF) has been determined. researchgate.netmdpi.com This structure reveals that the electrophilic epoxide ring of E-64 is attacked by the nucleophilic thiol group of the active site cysteine residue. mdpi.com This reaction results in the formation of a stable, irreversible hemithioketal, effectively inactivating the enzyme. mdpi.com The detailed structural information from this complex has served as a foundational model for the computer-aided design of new antimalarial agents. researchgate.netnih.gov

Similarly, crystal structures of papain, another cysteine protease, in complex with E-64 derivatives like CLIK148 have been elucidated. mdpi.com These structures have revealed that, unlike E-64 which primarily occupies the non-prime sites of the active site, some derivatives can bind to both prime and non-prime sites, providing a basis for developing more selective inhibitors. mdpi.com

While the focus is on the trans isomer, the study of the cis isomer also provides valuable mechanistic insight. The crystal structure of Mycobacterium tuberculosis isocitrate lyase (ICL1) in a covalent adduct with cis-2,3-epoxysuccinic acid (PDB ID: 6vb9) has been solved at a resolution of 1.88 Å. nih.govproteopedia.org This structure shows that the inhibitor covalently modifies the active site residue Cysteine-191, resulting in an S-malylated cysteine. nih.govproteopedia.orgresearchgate.net A crystallographic "snapshot" of the inactivation process provided a deeper understanding of the chemical mechanism involved. nih.govresearchgate.net

| Enzyme Target | Inhibitor | PDB ID | Resolution (Å) | Key Structural Findings |

| Falcipain-2 | E-64 (contains this compound) | 3BPF | 2.90 | Covalent hemithioketal formed between the epoxide and the active site cysteine. mdpi.com |

| Isocitrate Lyase 1 (Mtb) | cis-2,3-Epoxysuccinic acid | 6vb9 | 1.88 | Covalent S-malylation of the active site Cysteine-191. nih.govproteopedia.org |

| Papain | CLIK148 (E-64 analog) | - | - | Inhibitor binds to both prime and non-prime sites of the active site pocket. mdpi.com |

NMR Spectroscopy for Ligand-Protein Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions directly in solution, providing information on binding affinity, kinetics, and the conformation of both the ligand and the protein upon complex formation. duke.edunih.govspringernature.com While specific NMR studies focusing exclusively on the parent compound this compound are not extensively detailed in the literature, the principles and methods of NMR are routinely applied to investigate inhibitors of its class.

One of the most common NMR methods is chemical shift perturbation (CSP) mapping. duke.edu This experiment involves monitoring the changes in the chemical shifts of the protein's backbone amide protons and nitrogens (typically via a 1H-15N HSQC spectrum) upon titration with a ligand like an epoxysuccinate derivative. Residues exhibiting significant chemical shift changes are presumed to be at or near the binding interface, allowing for the mapping of the binding site on the protein's surface. duke.edunih.gov

Ligand-based NMR techniques are also highly valuable, especially for identifying weak binders or for systems where protein labeling is not feasible. uio.no Methods such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify which parts of the ligand are in close proximity to the protein. anu.edu.au In STD-NMR, saturation is transferred from the protein to the bound ligand, allowing the identification of the binding epitope of the ligand.

For complexes in slow exchange on the NMR timescale, transfer Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the ligand when it is bound to the protein. Furthermore, for covalent adducts, advanced NMR techniques can be used to fully characterize the structure of the final modified protein. For instance, [1H-1H]-NOESY NMR experiments on deuterated proteins can be used to extract the 1H chemical shift values of the ligand in its bound state, providing rich information on the electronic environment of the binding pocket. biorxiv.org These methods collectively provide a dynamic view of the interaction that is complementary to the static picture from X-ray crystallography.

Computational Modeling and Docking Simulations of this compound Interactions

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in elucidating and predicting the interactions of this compound and its derivatives with target enzymes. researchgate.net These in silico methods are often used in conjunction with experimental data, such as X-ray crystal structures, to guide the rational design of new, more potent, and selective inhibitors. researchgate.netnih.gov

Molecular docking simulations are frequently employed to predict the binding pose of a ligand within an enzyme's active site. For epoxysuccinate-based inhibitors, the crystal structure of falcipain-2 in complex with E-64 (PDB ID: 3BPF) often serves as a template. mdpi.comnih.gov Researchers can dock new inhibitor candidates into the falcipain-2 active site to predict their binding affinity and interaction patterns, comparing them to the known interactions of E-64. mdpi.com Such studies have been used to screen virtual libraries of compounds, leading to the identification of novel inhibitor scaffolds. nih.gov

Beyond simple docking, these models can be used to establish more complex relationships. For example, 3D-QSAR pharmacophore models have been developed based on a series of falcipain-2 inhibitors to identify the key chemical features required for high-affinity binding. researchgate.net These models can then be used to screen large compound libraries for new potential hits or to guide the modification of existing leads to improve their activity. researchgate.net

Computational approaches have also been applied to other enzyme systems. Docking studies of epoxysuccinic derivatives into the active site of glucosamine-6-phosphate synthase (PDB ID: 2vf5) have revealed potential interactions with key residues like Cys300, Thr352, and Lys603, providing a hypothesis for their inhibitory mechanism that can be tested experimentally. semanticscholar.org

| Study Focus | Enzyme Target | Computational Method | Key Findings |

| Antimalarial Drug Design | Falcipain-2 | Molecular Docking, 3D-QSAR | Used the E-64 complex (3BPF) to build models for designing and screening new inhibitors. mdpi.comresearchgate.netnih.gov |

| Antimicrobial Inhibitor Studies | Glucosamine-6-P synthase | Molecular Docking | Predicted binding interactions of epoxysuccinic derivatives in the enzyme's active site. semanticscholar.org |

| Receptor Interaction | Succinate (B1194679) Receptor 1 (SUCNR1) | Molecular Docking, Molecular Dynamics | Predicted binding modes and key salt bridge interactions for disodium (B8443419) epoxysuccinate. |

| Calpain Inhibitor Design | Calpain-1 | Computationally Assisted Design | Guided the development of three generations of selective calpain inhibitors based on the epoxysuccinate scaffold. nih.gov |

Analytical Approaches for the Study of Trans 2,3 Epoxysuccinate

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the detailed structural characterization of trans-2,3-epoxysuccinate, providing insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules, including the stereochemistry of this compound. qd-latam.com The relative positions of the protons on the epoxide ring are key to assigning the trans configuration.

In ¹H NMR spectroscopy, the vicinal coupling constant (³J) between the two protons on the epoxide ring is a critical parameter. For trans-isomers, this coupling constant is typically smaller than that of the corresponding cis-isomer. For instance, in a related epoxysuccinate derivative, a ³J value of approximately 2 Hz was indicative of a trans relationship between the protons. google.com In contrast, cis-coupling constants in similar cyclic systems are generally larger. ipb.pt This difference in coupling constants allows for the unambiguous assignment of the trans stereochemistry.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm the structural assignment. nih.gov COSY spectra establish the connectivity between adjacent protons, while NOESY provides information about through-space proximity of protons, which can help to solidify the stereochemical assignment. nih.gov

Table 1: Representative ¹H NMR Data for an Epoxysuccinate Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.58 | d | 1.8 |

| H-3 | 3.29 | d | 1.8 |

Data adapted from a study on a derivative of (2S,3S)-3-trans-carboxyoxirane-2-carbonyl]-L-phenylalanyl}-1,8-diaminooctane. google.com

Mass Spectrometry (MS) for Identification and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. acs.org It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide the exact molecular formula of the compound. For this compound, the expected monoisotopic mass is 132.0059 g/mol for the neutral molecule (C₄H₄O₅). google.comebi.ac.uk

When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. In metabolomics studies, LC-MS has been used to detect this compound in biological samples. google.comthno.org The retention time from the chromatography step combined with the accurate mass measurement from the spectrometer allows for confident identification.

Quantitative analysis can be performed using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which offer high selectivity and sensitivity. This is particularly useful in determining the concentration of this compound in various matrices.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The retention time of this compound in an HPLC system is a key identifier. For example, under specific conditions, the retention time for (-)-trans-2,3-epoxysuccinic acid was reported to be about 5.6 minutes. google.com

HPLC is also crucial for assessing the purity of a sample by separating the target compound from any impurities or byproducts. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative purity determination. Chiral HPLC, which uses a chiral stationary phase, can be used to separate the enantiomers of this compound. qd-latam.com

Table 2: Example of HPLC Conditions for an Epoxysuccinate Derivative

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Detection | UV-Vis at 280 nm |

| Flow Rate | 1 mL/min |

This is a general example; specific conditions can vary based on the exact compound and instrumentation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net While this compound itself is not volatile enough for direct GC analysis due to its carboxylic acid groups, it can be analyzed after derivatization. Derivatization involves chemically modifying the molecule to make it more volatile and thermally stable. Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or esterification agents (e.g., methanol (B129727) with an acid catalyst).

Once derivatized, the compound can be separated from other components in a GC column and subsequently identified and quantified by the mass spectrometer. nih.gov GC-MS provides high sensitivity and can be used for trace-level analysis of this compound in various samples after appropriate sample preparation and derivatization. measurlabs.com

Chiral Chromatography for Enantiomeric Purity Determination

The determination of the enantiomeric purity of this compound is of paramount importance, as the biological or chemical activity of its enantiomers can differ significantly. kisti.re.kr Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for this purpose, enabling the separation and quantification of the (2R,3R) and (2S,3S) enantiomers. rsc.org

The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP). chiralpedia.com The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. csfarmacie.cz For small, polar molecules like this compound, polysaccharide-based and cyclodextrin-based CSPs are commonly employed. mdpi.commdpi.com

Polysaccharide-based CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity. mdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure. mdpi.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for optimizing the separation by modulating the interactions between the analyte and the CSP. mdpi.com

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. csfarmacie.cz The toroidal shape of cyclodextrins features a hydrophobic inner cavity and a hydrophilic outer surface. sigmaaldrich.com Enantioseparation is primarily achieved through the formation of inclusion complexes, where one enantiomer fits better into the chiral cavity than the other. sigmaaldrich.com The mobile phase in this case is often aqueous-organic, and its composition can be adjusted to fine-tune the separation. csfarmacie.cz

The development of a chiral separation method for this compound would involve screening different types of CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers with good resolution (Rs > 1.5). The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram. wikipedia.org

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity Determination of a Dicarboxylic Acid Epoxide

| Parameter | Condition |

| Analyte | Racemic trans-2,3-Epoxybutanedioic Acid |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.8 min |

| Resolution (Rs) | > 2.0 |

Enzymatic Assay Development for this compound Reactivity

The study of enzymes that act on this compound, such as trans-epoxysuccinate hydrolase, requires robust and sensitive assay methods to determine kinetic parameters and screen for enzyme activity.

Spectrophotometric and Fluorometric Assay Systems

Spectrophotometric and fluorometric assays are widely used for monitoring enzyme activity due to their convenience, high throughput, and real-time monitoring capabilities. nih.gov For epoxide hydrolases, these assays typically rely on a substrate that, upon hydrolysis, produces a chromogenic or fluorogenic product.

While a direct chromogenic or fluorogenic substrate based on the this compound scaffold is not commonly described, the activity of trans-epoxysuccinate hydrolase can be measured using a coupled enzyme assay or by monitoring the disappearance of the substrate or the formation of the product, meso-tartaric acid.

A common spectrophotometric method for epoxide hydrolase activity involves the use of a substrate analogue that generates a colored product upon ring-opening. For instance, the hydrolysis of 1,2-epoxy-1-(p-nitrophenyl)pentane can be monitored by the decrease in absorbance at 302 nm as the epoxide is converted to the corresponding diol. nih.gov Although not directly applicable to this compound, this principle can guide the design of new assays.

A more direct approach for trans-epoxysuccinate hydrolase involves quantifying the amount of the product, meso-tartaric acid, formed over time. This can be achieved by stopping the enzymatic reaction at different time points and analyzing the product concentration using HPLC with a suitable chiral column, as the product itself is chiral.

Recent studies on trans-epoxysuccinate hydrolase from Pseudomonas koreensis have allowed for the determination of its kinetic parameters. The activity of the purified enzyme was determined by measuring the amount of meso-tartaric acid produced from trans-epoxysuccinate. kisti.re.krmdpi.com

Table 2: Kinetic Parameters of trans-Epoxysuccinate Hydrolase from Pseudomonas koreensis

| Parameter | Value |

| Substrate | This compound |

| K_m | 3.50 mM kisti.re.krmdpi.com |

| k_cat_ | 99.75 s⁻¹ kisti.re.krmdpi.com |

| k_cat_/K_m_ | 2.85 x 10⁴ M⁻¹s⁻¹ |

| Optimal pH | 9.0 kisti.re.krmdpi.com |

| Optimal Temperature | 45 °C kisti.re.krmdpi.com |

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. mdpi.com A general fluorometric assay for epoxide hydrolases involves a non-fluorescent epoxide substrate that releases a fluorescent molecule upon hydrolysis. While a specific substrate for trans-epoxysuccinate hydrolase is not commercially available, the development of such an assay would be a valuable tool for high-throughput screening of enzyme variants or inhibitors.

Isotopic Labeling Techniques in Mechanistic Enzymology

Isotopic labeling is a powerful tool for elucidating enzyme reaction mechanisms by tracing the fate of atoms during the catalytic process. rasayanjournal.co.in In the study of this compound hydrolases, ¹⁸O-labeling has been instrumental in deciphering the catalytic mechanism.

The hydrolysis of the epoxide ring can, in principle, occur via two different mechanisms: a single-step mechanism where a water molecule directly attacks the epoxide carbon, or a two-step mechanism involving the formation of a covalent enzyme-substrate intermediate. By performing the enzymatic reaction in H₂¹⁸O, the origin of the oxygen atom in the resulting diol product can be determined by mass spectrometry.

Studies on trans-epoxysuccinate hydrolase have utilized ¹⁸O-labeling to provide evidence for a two-step catalytic mechanism. kisti.re.krmdpi.com In this mechanism, a nucleophilic residue in the enzyme's active site (e.g., an aspartate) attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a covalent ester intermediate. Subsequently, a water molecule hydrolyzes this intermediate, releasing the diol product and regenerating the enzyme. The ¹⁸O from the solvent water is incorporated into the product during the second step, the hydrolysis of the enzyme-substrate intermediate.

This two-step mechanism, involving an Asp-His-Asp catalytic triad, has been proposed for the trans-epoxysuccinate hydrolase from Pseudomonas koreensis. kisti.re.krmdpi.com The use of isotopic labeling, combined with site-directed mutagenesis and structural studies, provides a comprehensive understanding of the enzyme's catalytic strategy.

Applications and Future Research Directions Involving Trans 2,3 Epoxysuccinate

trans-2,3-Epoxysuccinate as a Synthetic Chemistry Reagent

As a reagent, this compound offers chemists a powerful tool for introducing specific functionalities and stereocenters into a target molecule. Its bifunctional nature allows for a range of chemical transformations, making it a key intermediate in the synthesis of diverse organic compounds.

In the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, this compound serves as an important chiral building block. A synthon is a conceptual unit within a molecule that helps in planning a synthesis, and this compound functions as a "chiral synthon," providing a pre-defined stereochemical foundation for building more complex structures. google.com The enantiomerically pure forms of the compound and its esters are particularly valued for this purpose. researchgate.netbenthamdirect.com

Research has shown that (-)-trans-2,3-epoxysuccinic acid is a useful starting material for synthesizing optically specific molecules. google.com For example, it can be converted into β-hydroxy-L-aspartic acid, which in turn is a precursor for single β-lactam antibiotics with high optical specificity. google.com This highlights its role in providing the necessary chirality that is carried through the synthetic route to the final bioactive product.

The most prominent application of this compound is as a direct precursor to potent bioactive molecules. Its structure is the cornerstone of the natural product E-64, an irreversible inhibitor of cysteine proteases like papain, calpain, and cathepsins. biorxiv.orgbiorxiv.org The (2S,3S)-trans-epoxysuccinic acid component is the "warhead" of the E-64 molecule, responsible for the covalent modification and inhibition of the target enzyme. biorxiv.orgresearchgate.net The inhibitor E-64 has been shown to be effective against the cysteine protease YkfCCtr from Chlamydia trachomatis. plos.org

Beyond E-64, enantiomerically pure esters of trans-epoxysuccinic acid are key chiral intermediates used in the total synthesis of other natural products and pharmaceuticals. researchgate.netbenthamdirect.com Their application as a starting material has been reported in the synthesis of various classes of bioactive compounds. benthamdirect.com

Potential in Biocatalysis and Biotransformation

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. This compound is both a product of and a substrate for various enzymatic reactions, positioning it as a key player in biotechnological applications.

Recent breakthroughs have elucidated the biosynthetic pathway of E-64 in fungi, revealing a suite of enzymes with significant biocatalytic potential. biorxiv.orgresearchgate.net The pathway begins with the epoxidation of fumaric acid to (2S,3S)-trans-epoxysuccinic acid, a reaction catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase. biorxiv.orgresearchgate.net This is followed by two successive amide bond formations with an L-amino acid and an amine, catalyzed by an ATP-grasp enzyme and a novel amide bond synthetase, respectively. biorxiv.orgresearchgate.net

These newly identified enzymes are powerful tools for creating novel molecules. Researchers have demonstrated that these amide bond-forming enzymes show broad substrate scope and can be used in "combinatorial biocatalysis." biorxiv.orgbiorxiv.orgresearchgate.net By supplying different amino acid and amine building blocks, a library of E-64 analogs can be generated, some of which exhibit enhanced potency against specific proteases like cathepsin B. biorxiv.orgbiorxiv.orgresearchgate.net This chemoenzymatic approach allows for the scalable and stereoselective synthesis of diverse cysteine protease inhibitors. researchgate.netresearchgate.net

Other enzymes can also act on this compound. For instance, fumarase, an enzyme from the citric acid cycle, can catalyze the hydration of l-trans-2,3-epoxysuccinate to form a diol, demonstrating a biotransformation pathway for the compound. academie-sciences.fr

The production of this compound can be achieved through fermentation. researchgate.netnih.gov Several filamentous fungi are known to accumulate l-trans-2,3-epoxysuccinic acid. researchgate.net The fungus Paecilomyces varioti has been shown to produce both l-trans-2,3-epoxysuccinic acid and succinic acid in culture. nih.govresearchgate.netasm.org

Research into optimizing this fermentation process has revealed that the metallic ion content of the culture medium is a critical factor influencing the product yield. researchgate.netwku.edu Specifically, the concentrations of copper (Cu²⁺) and iron (Fe³⁺) ions have a significant impact on whether the fermentation favors the production of this compound or succinic acid. The maximum accumulation of l-trans-2,3-epoxysuccinic acid was achieved with Cu²⁺ and Fe³⁺ concentrations of 1.0 mM and 2.0 mM, respectively. researchgate.netasm.org Conversely, the highest yield of succinic acid occurred at different concentrations. researchgate.netasm.org

Data derived from studies on Paecilomyces varioti. researchgate.netasm.org

Emerging Research Avenues for this compound

The ongoing investigation into the chemistry and biology of this compound continues to open new areas of research. One of the most promising directions is the expansion of enzyme-based synthesis. The discovery of the E-64 biosynthetic enzymes provides a platform for generating novel, non-natural inhibitors for a wide range of cysteine proteases, which could lead to new therapeutic agents for various diseases. biorxiv.orgresearchgate.net

Another area of interest lies in exploring the potential of this compound and its derivatives as inhibitors for other classes of enzymes. Research has shown that the isomer, cis-2,3-epoxysuccinate, is a highly potent and selective inactivator of isocitrate lyase from Mycobacterium tuberculosis, while the trans-isomer is not. This finding encourages further investigation into how the stereochemistry of the epoxysuccinate scaffold dictates enzyme specificity and could lead to the development of new antimicrobial agents.

Furthermore, the use of enzymes like fumarase for the stereospecific transformation of this compound into other valuable chemicals, such as meso-tartaric acid, represents a potential avenue for developing sustainable and environmentally friendly chemical processes. academie-sciences.frresearchgate.net

Exploration of Novel Biological Functions Beyond Enzyme Inhibition

While this compound is widely recognized for its role as an enzyme inhibitor, particularly of cysteine proteases, research has uncovered other significant biological functions. These roles extend from being a metabolic substrate to serving as a crucial building block in the synthesis of complex, biologically active molecules.

One of the earliest identified alternative functions of this compound is its role as a substrate for the enzyme fumarase (hydro-lyase). nih.gov This enzyme, a key component of the citric acid cycle, typically catalyzes the reversible hydration/dehydration of fumarate (B1241708) to malate. The ability of fumarase to process L-trans-2,3-epoxysuccinate highlights a direct interaction with a central metabolic pathway that is distinct from its inhibitory activities. nih.gov

Furthermore, the optically active form, (-)-trans-2,3-epoxysuccinic acid, is a valuable chiral starting material for the synthesis of other optically specific compounds. google.com A notable application is its conversion to β-hydroxy-L-aspartic acid. This amino acid not only exhibits antibacterial properties but also serves as a precursor for the synthesis of optically specific single β-lactam antibiotics. google.com The stable, well-defined stereochemistry of this compound makes it a significant "chiral synton" in medicinal chemistry, providing a foundation for creating complex molecules with precise three-dimensional structures. google.com Its utility has also been noted in the synthesis of anticancer agents derived from marine cyanobacteria. rsc.org

In the context of microbiology, epoxide hydrolases are involved in the degradation of various hydrocarbons, and this compound is implicated as a compound relevant to these metabolic pathways. researchgate.net In contrast to its isomer, cis-2,3-epoxysuccinic acid, which is a potent agonist for the succinate (B1194679) receptor (SUCNR1) and a selective inactivator of isocitrate lyase in Mycobacterium tuberculosis, the trans-isomer does not exhibit these specific activities. researchgate.netnih.govmedchemexpress.com This functional divergence underscores the critical importance of stereochemistry in determining the biological roles of epoxysuccinate, with the trans-isomer's functions being more oriented towards its utility as a metabolic substrate and a chiral precursor.

Development of Advanced Methodologies for High-Throughput Screening

The discovery of novel biological functions and the development of analogues of this compound rely on efficient screening methods. High-Throughput Screening (HTS) has become indispensable, allowing for the rapid testing of vast compound libraries to identify molecules with desired activities. numberanalytics.combmglabtech.com These methodologies are crucial for exploring the potential of this compound analogues in various applications.

Modern HTS is characterized by miniaturization, automation using robotics, and sophisticated data handling. bmglabtech.comwikipedia.org Key technologies applicable to the screening of small molecules like epoxysuccinate derivatives include:

Microplate-Based Assays : These are the cornerstone of HTS, utilizing microtiter plates with 96, 384, or even more wells to conduct numerous reactions simultaneously. numberanalytics.comwikipedia.org Detection is often performed by multi-mode microplate readers that can measure absorbance, fluorescence, or luminescence. bmglabtech.com For instance, a colorimetric screening assay was developed to engineer enzymes for the degradation of epoxy resins by quantifying a reaction product in 96-well plates. frontiersin.orgresearchgate.net

Mass Spectrometry (MS)-Based Screening : MS offers a powerful, label-free method for screening enzyme inhibitors. nih.gov Techniques like electrospray ionization (ESI) MS can be coupled with affinity selection, where a library of potential inhibitors is incubated with an immobilized enzyme. pnas.org By comparing the mass spectra of the solution before and after incubation, compounds that bind to the enzyme can be identified by their decreased or absent ion signals. pnas.org This approach is highly sensitive and provides structural information about the identified hits. pnas.org

Capillary Electrophoresis (CE) : CE provides high separation efficiency and requires minimal sample and solvent volumes. nih.gov It can be used to screen enzyme inhibitors by separating substrates from products after an enzymatic reaction. Advanced CE methods include immobilized enzyme microreactors (IMERs), where the target enzyme is fixed to the capillary wall, allowing for on-line reaction, separation, and detection in an integrated system. nih.gov

Advanced Assay Formats : The development of novel substrates, such as fluorescent, chemiluminescent, or FRET-based substrates, has enhanced the sensitivity and specificity of enzyme assays used in HTS. numberanalytics.com For screening compounds that affect material properties, specialized HTS methods have been devised. A dye extraction technique, for example, has been used as a high-throughput method to evaluate the crosslink density of coatings, where lower dye extraction indicates a more effectively crosslinked material. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Enzyme Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound can be modified to enhance or alter its interaction with enzymes. These studies involve synthesizing a series of analogues and evaluating their biological activity to identify key structural features responsible for their effects.

A significant body of SAR research has focused on epoxysuccinyl-peptide derivatives as inhibitors of cysteine proteases. The general structure of these inhibitors often involves an L-trans-epoxysuccinyl (ES) group attached to a peptide chain. The nature of the peptide component plays a crucial role in the inhibitor's potency and selectivity.

Inhibition of Papain: One study synthesized a series of amino acid derivatives of DL-trans-epoxysuccinic acid with the general formula R¹O-ES-AA-OR², where AA represents an amino acid residue. researchgate.net The findings revealed critical structural requirements for potent papain inhibition:

Amino Acid Residue (AA): The presence of branched-alkyl amino acids, such as Leucine (Leu), Isoleucine (Ile), or Valine (Val), at the AA position was found to be desirable for high inhibitory activity. researchgate.net

R¹ Group: An alkyl group substituted with a phenyl or cycloalkyl group at the R¹ position contributed favorably to the inhibitor's potency. researchgate.net

Inhibition of Cathepsins: The epoxysuccinate scaffold is the basis for E-64, a well-known irreversible inhibitor of cysteine proteases. nih.gov SAR studies on related compounds have provided insights into modulating selectivity for different cathepsins. For instance, while E-64 itself shows only marginal selectivity for cathepsin L over cathepsin B, modifications to the peptide portion can fine-tune this specificity. nih.gov

A different class of analogues involves replacing the epoxide oxygen with a nitrogen atom, forming an aziridine-2,3-dicarboxylic acid (Azi) moiety. A thorough SAR analysis of N-acylated aziridine (B145994) derivatives demonstrated time-dependent, irreversible inactivation of cathepsin L. nih.gov The stereochemistry of the aziridine ring and the nature of the acylating amino acid were found to be critical, with a BOC-(S)-Phe-(S,S)-Azi derivative showing significantly higher activity than its (R,R)-Azi diastereomer. researchgate.net

The table below summarizes key SAR findings for this compound analogues based on available research.

| Analogue Class | Structural Modification | Target Enzyme | Key SAR Finding | Reference(s) |

| Epoxysuccinyl-Peptides | Variation of the amino acid residue (AA). | Papain | Branched-alkyl amino acids (Leu, Ile, Val) at the AA position enhance inhibitory activity. | researchgate.net |

| Epoxysuccinyl-Peptides | Variation of the N-terminal blocking group (R¹). | Papain | Phenyl or cycloalkyl substituted alkyl groups at R¹ are desirable for potency. | researchgate.net |

| Aziridine-2,3-dicarboxylates | Replacement of epoxide oxygen with nitrogen. | Cathepsin L | Results in irreversible inactivation. | nih.gov |

| N-acylated Aziridines | Variation in stereochemistry of the aziridine ring. | Cathepsin L | The (S,S)-aziridine configuration can be more potent than the (R,R) configuration depending on the attached peptide. | researchgate.net |

| N-acylated Aziridines | Variation in the N-acyl group (e.g., BOC-Phe vs. BOC-Ala). | Cathepsin L | The amino acid side chain interacts with the S2 subsite of the enzyme, influencing binding and activity. | researchgate.net |

These studies demonstrate that the core this compound structure is a versatile scaffold. By systematically modifying its substituents, it is possible to develop potent and selective enzyme modulators, paving the way for new therapeutic agents and biochemical tools.

Q & A

Q. What is the role of trans-2,3-Epoxysuccinate in microbial metabolic pathways, and how can its activity be experimentally validated?

this compound is a key intermediate in the glyoxylate and dicarboxylate metabolism pathway (KEGG map00630), where it participates in microbial carbon assimilation. To validate its activity, researchers can use isotopic tracing (e.g., ¹³C-labeled substrates) combined with LC-MS or GC-MS to track metabolite flux. Enzymatic assays with trans-epoxysuccinate hydrolase can confirm its conversion to meso-tartrate . Knockout strains or UV-exposure experiments (e.g., 180 mJ/cm² UV-C) may reveal pathway disruptions, as observed in A2O process studies under environmental stress .

Q. What analytical techniques are recommended for structural characterization of this compound?

Advanced spectroscopic methods are critical:

- Vibrational spectroscopy : FT-IR or Raman spectroscopy to identify epoxy and carboxylate functional groups.

- NMR : ¹H/¹³C NMR with deuterated solvents (e.g., D₂O) to resolve stereochemistry (e.g., coupling constants for trans-configuration).

- X-ray crystallography : For absolute configuration determination, as demonstrated for related epoxy compounds like trans-2,3-dimethyloxirane . Cross-validate results with computational methods (DFT or post-Hartree-Fock) to benchmark optical rotation and vibrational properties .

Q. How can researchers safely handle this compound in laboratory settings?

While direct safety data for the trans-isomer is limited, extrapolate protocols from structurally similar epoxides:

- Use fume hoods with adequate exhaust ventilation to avoid aerosol/dust inhalation .

- Decontaminate spills with alcohol-based solvents (e.g., ethanol) and absorbents like diatomite .

- Store in airtight containers at 4°C, away from nucleophiles or oxidizing agents to prevent ring-opening reactions .

Advanced Research Questions